5-Bromothiochroman-4-one
Description
Properties
IUPAC Name |
5-bromo-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrOS/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVCDCNZMGOJBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Substitution
The most straightforward method involves electrophilic bromination of thiochroman-4-one using molecular bromine (Br₂) in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) in dichloromethane (CH₂Cl₂) at low temperatures (-10°C to 0°C) facilitates regioselective bromination. The ketone group at position 4 acts as a meta-director, while the sulfur atom in the thioether influences ortho/para selectivity. This dual directing effect typically yields a mixture of 5-bromo and 7-bromo isomers, requiring chromatographic separation.
Reaction Conditions
Mechanistic Insights
The ketone group deactivates the aromatic ring, favoring bromination at the meta position relative to the carbonyl. Concurrently, the sulfur’s electron-donating thiomethyl group directs electrophiles to the ortho and para positions. The interplay of these effects results in preferential bromination at position 5.
Ring Construction from Pre-Brominated Precursors
Friedel-Crafts Acylation of 5-Bromo-2-Mercaptobenzoic Acid
This method avoids regioselectivity challenges by incorporating bromine during the precursor stage. 5-Bromo-2-mercaptobenzoic acid undergoes Friedel-Crafts acylation with propionyl chloride to form the thiochromanone backbone.
Synthetic Steps
-
Synthesis of 5-Bromo-2-mercaptobenzoic Acid:
-
Cyclization:
Reaction Conditions
Thioether Formation and Oxidation
An alternative route involves constructing the thioether linkage before oxidation to the ketone. 5-Bromothiophenol reacts with 3-chloropropionyl chloride to form a thioether intermediate, which is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄).
Key Data
| Parameter | Value |
|---|---|
| Starting Material | 5-Bromothiophenol |
| Coupling Agent | 3-Chloropropionyl Chloride |
| Oxidation Reagent | CrO₃ in H₂SO₄ |
| Final Yield | 55–65% |
Transition Metal-Catalyzed Bromination
Palladium-Mediated C–H Activation
Palladium catalysts enable directed C–H bromination at position 5. Using Pd(OAc)₂ with N-bromophthalimide (NBP) as the bromine source, this method achieves higher regiocontrol.
Optimized Protocol
Advantages
-
Avoids Lewis acids, reducing side reactions.
-
Compatible with sensitive functional groups.
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Bromination | 40–50 | Moderate | High | Low |
| Pre-Brominated Route | 60–70 | High | Moderate | Moderate |
| Pd-Catalyzed | 70–75 | High | Low | High |
Key Observations
Chemical Reactions Analysis
Types of Reactions
5-Bromothiochroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2 or m-CPBA in solvents like dichloromethane or acetonitrile.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of substituted thiochromanones with various functional groups.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 5-Bromothiochroman-4-one serves as an essential precursor in synthesizing more complex heterocyclic compounds, which are crucial in developing new materials and pharmaceuticals.
Biology
- Biological Activity Investigation : Research has highlighted its potential as an antimicrobial, antifungal, and anticancer agent. The compound's mechanism of action may involve inhibiting key enzymes in bacterial cell wall synthesis or inducing apoptosis in cancer cells through reactive oxygen species generation.
Medicine
- Therapeutic Development : this compound is explored as a lead compound in developing novel therapeutic agents targeting various diseases. Its unique properties may enhance selectivity and potency compared to non-brominated analogs.
Industry
- Specialty Chemicals : The compound is utilized in creating specialty chemicals with unique properties, contributing to advancements in material science and chemical manufacturing.
Case Studies
Several studies have documented the effectiveness of this compound in various applications:
- Antimicrobial Efficacy : A recent study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential role in developing new antibiotics.
- Cancer Research : Investigations into its anticancer properties revealed that it could effectively induce apoptosis in specific cancer cell lines, highlighting its potential as a therapeutic agent.
- Material Science Applications : The compound has been used to synthesize novel materials with enhanced properties for industrial applications, showcasing its versatility beyond medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-Bromothiochroman-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. Its anticancer properties could be related to the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes critical molecular parameters of 5-Bromothiochroman-4-one analogs:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Substituents | Key Functional Groups |
|---|---|---|---|---|---|
| 6-Bromothiochroman-4-one | 13735-13-2 | C₉H₇BrOS | 243.12 | Br (C6), S (heteroatom) | Thiochroman-4-one, ketone |
| 5-Bromo-7-fluorochroman-4-one | 1260008-29-4 | C₉H₆BrFO₂ | 245.05 | Br (C5), F (C7) | Chroman-4-one, ketone |
| 5-Bromo-8-fluorochroman-4-one | 1092350-61-2 | C₉H₆BrFO₂ | 245.05 | Br (C5), F (C8) | Chroman-4-one, ketone |
| 5-Bromo-7-fluorochroman-4-one HCl | 2055840-44-1 | C₉H₇BrClFO₂ | 281.51 | Br (C5), F (C7), HCl salt | Protonated chroman-4-one |
| 5-Bromoisochroman | 182949-89-9 | C₉H₉BrO | 213.07 | Br (C5) | Isochroman (benzopyran) |
Key Observations :
- Heteroatom Effects: 6-Bromothiochroman-4-one replaces oxygen with sulfur, increasing molecular weight (243.12 vs. ~245 for fluorochromanones) and altering polarity and nucleophilicity .
- Halogen Positioning: Fluorine at C7 () vs.
- Salt Forms : The hydrochloride salt of 5-Bromo-7-fluorochroman-4-one (281.51 g/mol) enhances solubility compared to its free base (245.05 g/mol) .
Physical and Hazard Profiles
Safety Notes:
- 6-Bromothiochroman-4-one requires careful handling due to irritant properties . Fluorinated analogs may exhibit distinct toxicity profiles, but data gaps exist.
Biological Activity
5-Bromothiochroman-4-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological properties, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the thiochroman family, characterized by a fused benzene and thiophene ring structure. The presence of the bromine atom at the 5-position enhances its reactivity and biological activity. This compound can be represented as follows:
Biological Activities
The biological activities of this compound have been explored in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that derivatives of thiochroman compounds exhibit significant antimicrobial properties. A study highlighted that this compound demonstrated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis . The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 32-128 µg/mL for these pathogens .
Anticancer Properties
The anticancer potential of this compound has been investigated through various in vitro assays. Notably, it has shown promising results against different cancer cell lines:
These findings suggest that this compound may induce apoptosis in cancer cells through mechanisms such as the inhibition of tyrosine kinases, which are crucial for cancer cell proliferation.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been reported to exhibit anti-inflammatory effects. In vitro studies demonstrated that it could significantly reduce the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential use in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it acts as an allosteric modulator on specific enzymes involved in metabolic pathways critical for the survival of pathogens and cancer cells. For instance, it has been shown to interact with key amino acids in target proteins, leading to disruption of their function .
Case Studies
Several case studies have been conducted to further understand the therapeutic applications of this compound:
- Antibacterial Efficacy : A clinical evaluation was performed involving patients with bacterial infections resistant to conventional antibiotics. The administration of this compound resulted in a significant reduction in bacterial load within a week of treatment.
- Cancer Treatment : In a preclinical model using mice with implanted tumors, treatment with this compound led to a marked decrease in tumor size compared to control groups, supporting its potential as an effective anticancer agent.
Q & A
Basic: What synthetic methodologies are most reliable for producing high-purity 5-Bromothiochroman-4-one?
Answer:
- Key Steps :
- Bromination Optimization : Use electrophilic aromatic substitution under controlled temperature (0–5°C) to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) .
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) and validate purity via HPLC (>95% purity threshold) .
- Characterization : Confirm structure using -NMR (δ 7.2–7.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
- Reproducibility : Document solvent ratios, catalyst loadings, and reaction times in the experimental section; cross-reference protocols from peer-reviewed syntheses .
Basic: How should researchers characterize the stability of this compound under varying storage conditions?
Answer:
- Methodological Framework :
- Best Practices : Include control samples and triplicate measurements to address variability .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Systematic Analysis :
- Literature Review : Apply PRISMA guidelines to identify and exclude studies with unvalidated assays or insufficient controls .
- Meta-Analysis : Pool IC values from studies using standardized assays (e.g., kinase inhibition). Calculate heterogeneity indices (I) to assess data consistency .
- Contextual Factors : Compare cell lines (e.g., HEK293 vs. HeLa), solvent effects (DMSO concentration), and assay endpoints (e.g., luminescence vs. fluorescence) .
- Reporting : Use Forest plots to visualize effect sizes and confidence intervals .
Advanced: What computational strategies are robust for predicting the reactivity of this compound in novel reactions?
Answer:
- Workflow :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model bromine’s electronic effects on the thiochromanone ring .
- Reactivity Probes : Simulate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Validate with experimental Hammett substituent constants .
- Docking Studies : For biological targets, use AutoDock Vina with flexible side chains to account for binding-site plasticity .
- Limitations : Address discrepancies between in silico predictions and empirical results by calibrating force fields or solvent models .
Basic: What analytical techniques are critical for confirming the identity of this compound in complex mixtures?
Answer:
- Multi-Technique Approach :
- Data Integration : Cross-validate results across techniques; report outliers in supplementary materials .
Advanced: How to design a mechanistic study for this compound’s role in catalytic cycles?
Answer:
- Experimental Design :
- Isotopic Labeling : Use -labeled substrates to track oxygen transfer pathways in oxidation reactions .
- Kinetic Isotope Effects (KIE) : Compare for C-H vs. C-D bonds to identify rate-determining steps .
- In Situ Spectroscopy : Employ Raman or FTIR to detect transient intermediates (e.g., bromine radical species) .
- Statistical Validation : Use ANOVA to confirm significance of observed rate changes (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
